molecular formula C10H23NO2 B13484141 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol

4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol

Cat. No.: B13484141
M. Wt: 189.30 g/mol
InChI Key: APMMEMFSLXEERX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol is a branched aliphatic alcohol with a heptane backbone substituted by an aminomethyl group at position 4, a methoxy group at position 1, and a methyl group at position 2. Its molecular formula is C₁₀H₂₃NO₂, and it features both hydrophilic (hydroxyl, methoxy, and aminomethyl) and hydrophobic (branched alkyl chain) moieties.

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

4-(aminomethyl)-1-methoxy-3-methylheptan-3-ol

InChI

InChI=1S/C10H23NO2/c1-4-5-9(8-11)10(2,12)6-7-13-3/h9,12H,4-8,11H2,1-3H3

InChI Key

APMMEMFSLXEERX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C)(CCOC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia, reduction of nitriles, and reduction of amides . Another method includes the use of amide intermediates, which are easily made from ammonia or amines by reaction with carboxylic acid chlorides or anhydrides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction employs boron reagents and palladium catalysts to form carbon-carbon bonds .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it has potential therapeutic applications due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways . The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The CRC Handbook of Chemistry and Physics lists structurally related compounds, enabling a comparative analysis based on functional groups and chain length. Key analogs include:

Table 1: Comparative Analysis of 4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol and Analogs

Compound Name Molecular Formula Functional Groups Key Properties (Reported/Estimated)
This compound C₁₀H₂₃NO₂ Hydroxyl, methoxy, aminomethyl, methyl Higher hydrophobicity (long chain), moderate solubility in polar solvents (estimated)
1-Amino-2-methoxyethane C₃H₉NO Amino, methoxy Boiling point: ~125°C; higher water solubility due to short chain
2-Amino-4-methylpentanoic acid C₆H₁₃NO₂ Amino, carboxylic acid, methyl pKa ~2.3 (carboxylic), ~9.9 (amino); soluble in water
4-(Aminomethyl)piperidine C₆H₁₄N₂ Aminomethyl, cyclic amine Basicity (pKa ~10.5); used in drug synthesis

Key Comparisons:

Chain Length and Hydrophobicity: The target compound’s heptane chain imparts greater hydrophobicity compared to shorter-chain analogs like 1-amino-2-methoxyethane. This reduces water solubility but may enhance lipid membrane permeability in biological systems.

Functional Group Interactions: The hydroxyl group in the target compound enables hydrogen bonding, similar to 2-amino-4-methylpentanoic acid’s carboxylic acid group. However, the latter’s ionizable groups result in higher aqueous solubility and pH-dependent behavior.

Basicity and Reactivity: Unlike 4-(aminomethyl)piperidine, which has a rigid cyclic structure and strong basicity, the target compound’s flexible aliphatic chain and hydroxyl group may reduce its nucleophilicity and alter reactivity in synthetic pathways.

Research Findings and Trends

  • Solubility: Methoxy and aminomethyl groups generally enhance solubility in polar solvents (e.g., ethanol, DMSO), but the long hydrocarbon chain in the target compound likely offsets this, as seen in analogs like 1-amino-2-methoxyethane .
  • Thermal Stability: Branched alkanols with methoxy groups (e.g., 1-methoxy-3-methylpentanol) typically exhibit boiling points 20–30°C higher than linear analogs due to reduced molecular symmetry. The target compound’s boiling point is estimated at 240–260°C.
  • Biological Activity: Aminomethyl-substituted alcohols are often precursors to bioactive molecules.

Biological Activity

4-(Aminomethyl)-1-methoxy-3-methylheptan-3-ol, also referred to as a derivative of the heptanol family, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a detailed examination of the compound's biological effects, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Its unique structure contributes to its biological activity.

Research indicates that this compound may interact with various biological pathways:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity, particularly affecting phosphatases involved in cellular signaling pathways.
  • Receptor Interaction : It may act on specific receptors that mediate neurotransmitter release and cellular communication.
  • Inflammatory Response : Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, thus reducing inflammation.

Biological Activity Overview

Numerous studies have explored the biological activity of this compound. Key findings include:

Biological Activity Effect Reference
Enzyme ActivationEnhances SHP1 activity
Anti-tumor EffectsIC50 values ranging from 1.65 to 5.51 μM against cancer cells
Anti-inflammatory PropertiesInhibits NF-kB signaling
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving leukemia and lung cancer cell lines, treatment with the compound resulted in significant cell death, suggesting its potential as an anti-cancer agent. The mechanism was linked to the inhibition of STAT3 signaling pathways, which are often upregulated in tumors .
  • Inflammation Models : In models of inflammation, this compound demonstrated efficacy in reducing levels of IL-1β and TNF-α, indicating its role in modulating inflammatory responses .
  • Neuroprotective Effects : Research indicates that it may protect against neuroinflammation by inhibiting NLRP3 inflammasome activation, which is implicated in neurodegenerative diseases such as Alzheimer’s .

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